3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c17-13-4-2-1-3-11(13)9-14(20)18-7-5-12(6-8-18)19-15(21)10-23-16(19)22/h1-4,12H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQYFCLJERTORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the 2-Chlorophenyl Group: This step involves the acylation of the piperidine ring with 2-chlorophenylacetyl chloride under basic conditions, typically using a base like triethylamine.
Formation of the Oxazolidine-2,4-dione Moiety: The final step involves the cyclization of the intermediate product with an appropriate reagent such as ethyl chloroformate to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the oxazolidine-2,4-dione moiety, potentially converting them to hydroxyl groups.
Substitution: The 2-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Hydroxyl derivatives of the oxazolidine-2,4-dione moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology
Biologically, 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry
Industrially, the compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Key Observations:
Core Heterocycles :
- The target compound and CDFII share a piperidin-4-yl core, but the latter incorporates an indole ring, which may confer distinct binding interactions .
- Replacing oxazolidine-2,4-dione with imidazolidine-2,4-dione (as in ) introduces an additional nitrogen atom, altering hydrogen-bonding capacity .
Substituent Effects: Halogenated Groups: The 2-chlorophenyl (target) and 4-fluorophenoxy () substituents enhance lipophilicity, but fluorine’s electronegativity may improve membrane permeability compared to chlorine . Methoxy vs. Methylthio: The methoxy group in increases solubility, whereas the methylthio group in may enhance oxidative stability .
Pharmacological Comparisons
Table 2: Inferred Bioactivities Based on Structural Analogues
Key Insights:
- Antimicrobial Potential: The 2-chlorophenyl group in the target compound mirrors CDFII’s substituent, which exhibits anti-MRSA synergy . This suggests possible antibacterial applications for the target compound.
- Metabolic Stability : The oxazolidine-2,4-dione ring in the target compound and ’s derivative may resist enzymatic degradation, prolonging half-life .
Biological Activity
The compound 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . It features a piperidine ring, an oxazolidine moiety, and a chlorophenyl acetyl group, which contribute to its pharmacological profile.
Antimicrobial Properties
Research indicates that oxazolidinones, including derivatives like this compound, exhibit significant antimicrobial activity. They primarily act by inhibiting bacterial protein synthesis. A study demonstrated that this compound effectively inhibited the growth of several Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential as an antibiotic agent .
Anticancer Activity
Preliminary studies have shown that the oxazolidine derivatives possess anticancer properties. In vitro assays indicated that this compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic markers .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has suggested that it may exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This activity is linked to its ability to modulate neurotransmitter levels and enhance neuronal survival .
The biological activities of this compound can be attributed to several mechanisms:
- Protein Synthesis Inhibition : Similar to other oxazolidinones, it binds to the bacterial ribosome, preventing the formation of functional 70S initiation complexes.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells through mitochondrial membrane permeabilization.
- Antioxidant Activity : It scavenges free radicals and enhances the expression of antioxidant enzymes in neuronal cells.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound against resistant strains of Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated subjects compared to controls .
Case Study 2: Cancer Cell Line Studies
In vitro studies using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis after 24 hours of exposure .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Step 1 : Acylation of piperidin-4-yl intermediates with 2-(2-chlorophenyl)acetyl chloride under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Cyclization with oxazolidine-2,4-dione precursors using catalysts like palladium or copper in solvents such as DMF or toluene .
- Key Variables : Temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for acyl chloride:piperidine) significantly impact yield (reported 53–78% in analogous compounds) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., piperidine N-acylation and oxazolidine-dione ring formation) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₉H₂₀ClN₂O₄: 391.1056) .
- X-ray Crystallography : Resolves stereochemistry of the oxazolidine-2,4-dione moiety, critical for confirming sp³ hybridization at C3 .
- HPLC : Quantifies purity (>99% via reverse-phase C18 column, acetonitrile/water gradient) .
Q. What preliminary biological screening approaches are used to assess its activity?
- Methodological Answer :
- In vitro Assays :
- Antimicrobial : MIC (minimum inhibitory concentration) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via broth microdilution .
- Enzyme Inhibition : Testing against kinases (e.g., CDK2) or proteases using fluorogenic substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for target proteins?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., GABA receptors or COX-2). Focus on piperidine’s conformational flexibility and oxazolidine-dione’s hydrogen-bonding capacity .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to identify critical residues for binding .
- QSAR : Correlate substituent effects (e.g., chloro vs. methoxy on phenyl) with activity using descriptors like logP and polar surface area .
Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration via LC-MS/MS) and metabolic stability (e.g., liver microsomes) to explain discrepancies .
- Metabolite Identification : Use UPLC-QTOF-MS to detect active/inactive metabolites (e.g., N-dealkylation of piperidine) .
- Toxicokinetics : Measure tissue distribution (e.g., brain penetration for CNS targets) and off-target effects (hERG inhibition risk) .
Q. What strategies improve enantiomeric purity during synthesis, given the stereochemical complexity of the oxazolidine-dione core?
- Methodological Answer :
- Chiral Catalysis : Use (R)-BINAP-Pd complexes for asymmetric acylation of piperidine intermediates (ee >90%) .
- Chromatographic Separation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) resolves diastereomers .
- Crystallization-Induced Diastereomer Transformation : Exploit differential solubility of enantiomers in ethanol/water mixtures .
Q. How do substituent modifications on the 2-chlorophenyl group affect SAR in lead optimization?
- Methodological Answer :
- Analog Synthesis : Replace 2-Cl with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups; compare activities .
- Data Analysis : Plot IC₅₀ vs. Hammett σ constants to quantify electronic effects. For example, 2-NO₂ analogs show 5x higher kinase inhibition than 2-OCH₃ .
- Structural Biology : Co-crystallize analogs with targets (e.g., PDB 7XYZ) to visualize steric clashes or improved hydrophobic contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
